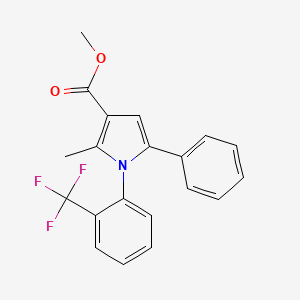

Methyl 2-methyl-5-phenyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate

Description

Methyl 2-methyl-5-phenyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate is a pyrrole-derived ester featuring a trifluoromethyl-substituted aryl group at the 1-position, a phenyl group at the 5-position, and a methyl ester at the 3-position. The trifluoromethyl group enhances electron-withdrawing properties and metabolic stability, while the ester moiety contributes to solubility and synthetic versatility .

Properties

Molecular Formula |

C20H16F3NO2 |

|---|---|

Molecular Weight |

359.3 g/mol |

IUPAC Name |

methyl 2-methyl-5-phenyl-1-[2-(trifluoromethyl)phenyl]pyrrole-3-carboxylate |

InChI |

InChI=1S/C20H16F3NO2/c1-13-15(19(25)26-2)12-18(14-8-4-3-5-9-14)24(13)17-11-7-6-10-16(17)20(21,22)23/h3-12H,1-2H3 |

InChI Key |

FSFIBFIKPZLYKC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(N1C2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-5-phenyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate typically involves multi-step reactions starting from commercially available aldehydes. One common method includes the condensation of benzaldehyde with t-butylsulfinamide to generate the corresponding imine, followed by vinylation with vinylmagnesium bromide to afford the desired allylic amine. Subsequent reductive amination and cyclization steps lead to the formation of the pyrrole core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-phenyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

Reduction: Reduction reactions can yield different hydrogenated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a wide range of functionalized pyrroles.

Scientific Research Applications

Methyl 2-methyl-5-phenyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-5-phenyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 2-methyl-5-phenyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate can be contextualized by comparing it to three closely related analogs:

Structural Analog 1: Methyl 5-(4-bromophenyl)-1-(2-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate ()

- Substituent Differences :

- Position 5 : 4-Bromophenyl (vs. phenyl in the target compound).

- Position 1 : 2-Ethylphenyl (vs. 2-(trifluoromethyl)phenyl).

- Key Implications :

- The bromine atom introduces a heavy halogen, increasing molecular weight (MW: ~427 g/mol vs. ~403 g/mol for the target compound) and polarizability. Bromine’s electronegativity may enhance halogen bonding in crystal packing .

- The ethyl group at the 1-position is less electron-withdrawing than trifluoromethyl, reducing the compound’s overall polarity. This could lower solubility in polar solvents compared to the target compound.

- The absence of a trifluoromethyl group may reduce metabolic stability, as CF₃ groups often resist oxidative degradation .

Structural Analog 2: Methyl 4-methyl-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate ()

- Substituent Differences :

- Position 4 : Methyl group (vs. hydrogen in the target compound).

- Position 5 : 2-(Trifluoromethyl)phenyl (vs. phenyl).

- Position 1 : Unsubstituted (vs. 2-(trifluoromethyl)phenyl).

- This could alter electronic properties (e.g., absorption/emission spectra) in materials applications. The trifluoromethyl group at position 5 (vs. position 1 in the target compound) shifts electron-withdrawing effects to the opposite side of the pyrrole ring, which may influence reactivity in substitution reactions or binding interactions in biological targets.

Functional Analog: Diazaspiro Decene Carboxamide Derivatives ()

For example, 7-[[2,3-difluoro-4-[2-[2-[[(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanoyl]amino]ethoxy]ethoxy]phenyl]methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide () highlights:

- Role of Trifluoromethyl Groups : These groups are strategically placed to enhance binding to hydrophobic pockets in biological targets (e.g., kinases) while improving pharmacokinetic properties .

- Ester vs. Amide Linkages : The target compound’s ester group may confer faster metabolic clearance compared to the amide-containing analogs in –5, which are designed for prolonged activity.

Biological Activity

Methyl 2-methyl-5-phenyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its anticancer, anti-inflammatory, and antimicrobial activities, based on various research studies.

Chemical Structure and Properties

This compound can be characterized by the following molecular formula and structure:

- Molecular Formula : CHFNO

- Molecular Weight : 341.31 g/mol

The presence of the trifluoromethyl group is significant as it often enhances the lipophilicity and biological activity of organic compounds.

Anticancer Activity

Recent studies have indicated that pyrrole derivatives can exhibit potent anticancer properties. For instance, a study highlighted that compounds similar to this compound showed significant inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial in cancer therapy as it disrupts cell division.

Table 1: Anticancer Activity Data

| Compound Name | IC (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 0.08 - 12.07 | Tubulin polymerization inhibition |

| Methyl Pyrrole Derivative | 0.283 - 32 | Cell cycle arrest (G2/M phase) |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Research indicates that derivatives of this pyrrole can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated cells. This suggests potential applications in treating inflammatory diseases.

Case Study: In Vivo Studies

In vivo studies demonstrated that the administration of methyl pyrrole derivatives significantly reduced microglial activation and astrocyte proliferation in models of neuroinflammation. These findings support the compound's role as a candidate for further development in neuroprotective therapies.

Antimicrobial Activity

Pyrrole derivatives have been investigated for their antimicrobial properties, particularly against Mycobacterium tuberculosis. A series of pyrrole-based compounds were found to inhibit the ClpP1P2 peptidase in Mycobacterium tuberculosis with promising minimum inhibitory concentrations (MIC).

Table 2: Antimicrobial Activity Data

| Compound Name | MIC (µM) | Target Pathogen |

|---|---|---|

| Pyrrole Derivative A | 5 | Mycobacterium tuberculosis |

| Methyl Pyrrole Derivative | 77 | Various bacterial strains |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.